molecular formula C9H9F3O2S B14544774 1-Phenylethyl trifluoromethanesulfinate CAS No. 61795-09-3

1-Phenylethyl trifluoromethanesulfinate

Cat. No.: B14544774
CAS No.: 61795-09-3
M. Wt: 238.23 g/mol
InChI Key: SLKBJGQSBLRGDI-UHFFFAOYSA-N
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Description

1-Phenylethyl trifluoromethanesulfinate is an organosulfur compound with the molecular formula C₉H₉F₃O₂S This compound is characterized by the presence of a trifluoromethanesulfinate group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent in the presence of acetonitrile. The reaction is typically carried out at room temperature for 2-50 hours, followed by oxidation to generate the sulfonate, which is then acidified to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the use of sodium trifluoromethanesulfinate as a starting material. This reagent is reacted with phenylethyl halides under controlled conditions to yield the final product. The process may include steps such as distillation and purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl trifluoromethanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, sulfenates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenylethyl trifluoromethanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethyl trifluoromethanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethanesulfinate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Used as a reagent for trifluoromethylation and sulfonylation reactions.

    Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Employed in the synthesis of trifluoromethylated compounds.

    Trifluoromethyltrimethylsilane (CF₃SiMe₃): A reagent for nucleophilic trifluoromethylation

Uniqueness: 1-Phenylethyl trifluoromethanesulfinate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfinate group with the stability of the phenylethyl moiety. This combination allows for selective reactions and applications that are not possible with other similar compounds .

Properties

CAS No.

61795-09-3

Molecular Formula

C9H9F3O2S

Molecular Weight

238.23 g/mol

IUPAC Name

1-phenylethyl trifluoromethanesulfinate

InChI

InChI=1S/C9H9F3O2S/c1-7(8-5-3-2-4-6-8)14-15(13)9(10,11)12/h2-7H,1H3

InChI Key

SLKBJGQSBLRGDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OS(=O)C(F)(F)F

Origin of Product

United States

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